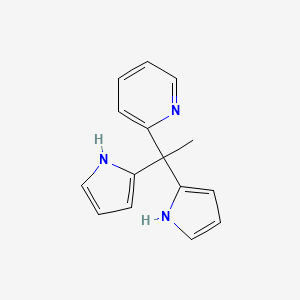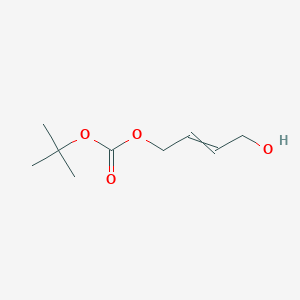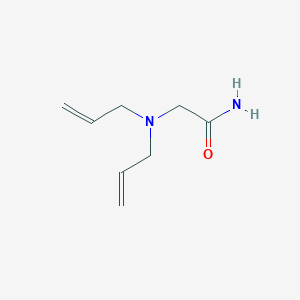![molecular formula C20H54Si6Yb B12534035 Ytterbium, bis[tris(trimethylsilyl)methyl]- CAS No. 661492-41-7](/img/structure/B12534035.png)
Ytterbium, bis[tris(trimethylsilyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ytterbium, bis[tris(trimethylsilyl)methyl]- is a coordination complex composed of ytterbium and bis[tris(trimethylsilyl)methyl] ligands. This compound is part of a broader category of metal silylamides, which are known for their unique properties and applications in various fields of chemistry and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ytterbium, bis[tris(trimethylsilyl)methyl]- typically involves the reaction of ytterbium chloride with an alkali metal bis[tris(trimethylsilyl)methyl]amide via a salt metathesis reaction. The general reaction can be represented as follows: [ \text{YbCl}_3 + 3 \text{Na}[N(\text{SiMe}_3)_2] \rightarrow \text{Yb}[N(\text{SiMe}_3)_2]_3 + 3 \text{NaCl} ] The reaction is usually carried out in an inert atmosphere to prevent the hydrolysis of the sensitive silylamide ligands .
Industrial Production Methods
Industrial production methods for Ytterbium, bis[tris(trimethylsilyl)methyl]- are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ytterbium, bis[tris(trimethylsilyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form ytterbium oxides.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: The silylamide ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of other silylamide ligands or halides .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation typically yields ytterbium oxides, while reduction can produce lower oxidation state ytterbium complexes .
Aplicaciones Científicas De Investigación
Ytterbium, bis[tris(trimethylsilyl)methyl]- has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Ytterbium, bis[tris(trimethylsilyl)methyl]- involves the coordination of the silylamide ligands to the ytterbium center. This coordination stabilizes the metal center and allows it to participate in various catalytic and chemical reactions. The bulky silylamide ligands also provide steric protection, preventing unwanted side reactions and enhancing the selectivity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Ytterbium, bis[tris(trimethylsilyl)methyl]- include:
- Tris[tris(trimethylsilyl)methyl]yttrium
- Tris[tris(trimethylsilyl)methyl]samarium
- Tris[tris(trimethylsilyl)methyl]lanthanum .
Uniqueness
What sets Ytterbium, bis[tris(trimethylsilyl)methyl]- apart from these similar compounds is its unique combination of stability and reactivity. The ytterbium center provides distinct electronic properties that make it particularly effective in certain catalytic applications. Additionally, the compound’s ability to form stable complexes with a variety of ligands enhances its versatility in scientific research and industrial applications .
Propiedades
Número CAS |
661492-41-7 |
|---|---|
Fórmula molecular |
C20H54Si6Yb |
Peso molecular |
636.2 g/mol |
Nombre IUPAC |
bis(trimethylsilyl)methyl-trimethylsilane;ytterbium(2+) |
InChI |
InChI=1S/2C10H27Si3.Yb/c2*1-11(2,3)10(12(4,5)6)13(7,8)9;/h2*1-9H3;/q2*-1;+2 |
Clave InChI |
LSECPAWXZWQYIH-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[C-]([Si](C)(C)C)[Si](C)(C)C.C[Si](C)(C)[C-]([Si](C)(C)C)[Si](C)(C)C.[Yb+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(4-Hydroxyphenyl)-3-oxopenta-1,4-dien-1-yl]benzoic acid](/img/structure/B12533963.png)
![2,2-Dimethyl-1-[4-(oxolan-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B12533967.png)
![N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]pyridine-4-carboxamide](/img/structure/B12533970.png)
![3-Oxo-4-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-1,5-diene-1-sulfonamide](/img/structure/B12533977.png)
![3,5-Bis[(prop-2-yn-1-yl)oxy]benzoyl chloride](/img/structure/B12533980.png)






![6-Methyl[1,1'-biphenyl]-3-yl cyclohexylcarbamate](/img/structure/B12534009.png)
![4-Hexyldibenzo[b,d]thiophene](/img/structure/B12534012.png)

